
Dipropan-2-ylphosphinic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-ylphosphinic chloride, also known as dipropan-2-ylphosphinous chloride, is an organic compound with the formula C6H14ClP. It is a colorless to slightly yellow liquid that is soluble in common organic solvents such as ether, ethanol, and acetone. This compound is sensitive to air and moisture, gradually hydrolyzing when exposed to the atmosphere .
準備方法
Dipropan-2-ylphosphinic chloride can be synthesized through the reaction of isopropanol and phosphorus trichloride. In this reaction, isopropyl alcohol reacts with phosphorus trichloride under an inert atmosphere at an appropriate temperature to form this compound . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis.
化学反応の分析
Dipropan-2-ylphosphinic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it hydrolyzes to form dipropan-2-ylphosphinic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Dipropan-2-ylphosphinic chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds, including phosphine ligands, pesticides, pharmaceuticals, and rubber accelerators.
Catalysis: It can be used in catalytic processes due to its ability to form phosphine ligands.
Material Science: It is involved in the preparation of advanced materials, such as polymers and nanomaterials, where it contributes to the desired chemical properties.
作用機序
The mechanism of action of dipropan-2-ylphosphinic chloride involves its reactivity with nucleophiles and its ability to form phosphine ligands. These ligands can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
類似化合物との比較
Dipropan-2-ylphosphinic chloride can be compared with other similar compounds, such as:
Diisopropylphosphine: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Phosphorus Trichloride: More reactive due to the presence of three chlorine atoms, used in the synthesis of various organophosphorus compounds.
Triisopropylphosphine: Contains three isopropyl groups, making it bulkier and less reactive in certain reactions.
The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in a variety of chemical reactions while being relatively stable under controlled conditions .
特性
CAS番号 |
1112-15-8 |
|---|---|
分子式 |
C6H14ClOP |
分子量 |
168.60 g/mol |
IUPAC名 |
2-[chloro(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
InChIキー |
ICKHJNMKQISCQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
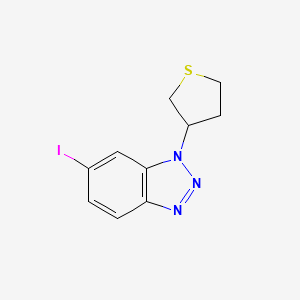


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

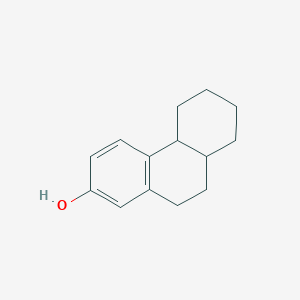
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
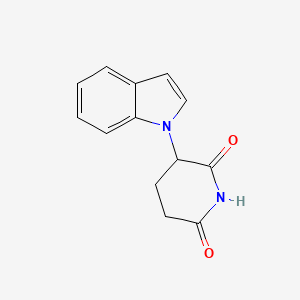
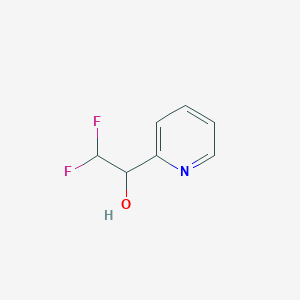
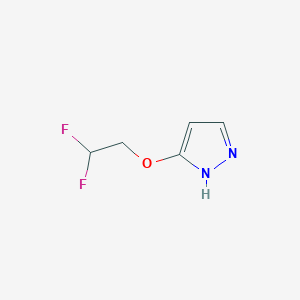
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
